molecular formula C10H10N2O2 B1445476 Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1251761-36-0

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B1445476
CAS No.: 1251761-36-0
M. Wt: 190.2 g/mol
InChI Key: KFLBCJVZIOWQAO-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular weight of 190.2 and is often used in the synthesis of bioactive molecules .

Preparation Methods

The synthesis of ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate can be achieved through several methods. One common method involves the transition-metal-free strategy, which includes the following steps :

  • Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
  • Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
  • Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to reach the Z-configuration of (acylmethylidene)pyrrolo[1,2-a]pyrazines.

Scientific Research Applications

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is widely used in scientific research due to its diverse biological activities. It has been employed in the development of pharmaceuticals, organic materials, and natural products . This compound has shown potential in various fields, including:

Mechanism of Action

The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, leading to its diverse biological activities . The compound’s structure allows it to engage in multiple types of chemical reactions, contributing to its effectiveness in different applications.

Comparison with Similar Compounds

Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate is part of the pyrrolopyrazine family, which includes compounds with similar structures but varying biological activities. Some similar compounds include:

This compound stands out due to its unique combination of biological activities and its versatility in scientific research applications.

Properties

IUPAC Name

ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBCJVZIOWQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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